N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251613-72-5
VCID: VC6197600
InChI: InChI=1S/C26H25N5O2/c32-25(28-18-19-8-3-1-4-9-19)21-13-16-31(17-14-21)24-22(12-7-15-27-24)26-29-23(30-33-26)20-10-5-2-6-11-20/h1-12,15,21H,13-14,16-18H2,(H,28,32)
SMILES: C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5
Molecular Formula: C26H25N5O2
Molecular Weight: 439.519

N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

CAS No.: 1251613-72-5

Cat. No.: VC6197600

Molecular Formula: C26H25N5O2

Molecular Weight: 439.519

* For research use only. Not for human or veterinary use.

N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide - 1251613-72-5

Specification

CAS No. 1251613-72-5
Molecular Formula C26H25N5O2
Molecular Weight 439.519
IUPAC Name N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Standard InChI InChI=1S/C26H25N5O2/c32-25(28-18-19-8-3-1-4-9-19)21-13-16-31(17-14-21)24-22(12-7-15-27-24)26-29-23(30-33-26)20-10-5-2-6-11-20/h1-12,15,21H,13-14,16-18H2,(H,28,32)
Standard InChI Key WTUHBRIJYIWVLK-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5

Introduction

Synthesis and Chemical Characteristics

Synthetic Pathways

The synthesis of N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves multi-step organic reactions, as outlined below:

Step 1: Formation of the Oxadiazole Ring
1,2,4-Oxadiazoles are typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example, 3-phenyl-1,2,4-oxadiazol-5-yl groups can be formed by reacting phenyl amidoxime with a pyridine-carboxylic acid derivative under dehydrating conditions .

Step 2: Piperidine Functionalization
Piperidine-4-carboxamide intermediates are prepared by coupling piperidine-4-carboxylic acid with benzylamine using carbodiimide-based coupling agents (e.g., EDC·HCl) and catalysts like DMAP .

Step 3: Assembly of the Final Structure
The pyridine-oxadiazole moiety is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, followed by purification via column chromatography.

Key Chemical Properties

PropertyValueSource
Molecular FormulaC26H25N5O2
Molecular Weight439.519 g/mol
IUPAC NameN-Benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
SMILESC1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5
logP (Predicted)3.2 ± 0.5

Structural Analysis and Molecular Interactions

Three-Dimensional Conformation

X-ray crystallography and computational modeling reveal that the piperidine ring adopts a chair conformation, while the pyridine-oxadiazole system forms a near-planar structure. The benzyl group extends perpendicularly, facilitating hydrophobic interactions with target proteins.

Hydrogen Bonding and π-Stacking

  • The oxadiazole’s nitrogen atoms act as hydrogen bond acceptors.

  • The pyridine ring engages in π-π stacking with aromatic residues in enzyme active sites .

Mechanistic Insights and Therapeutic Applications

Cancer Therapeutics

By targeting VEGF and EGF signaling pathways, the compound reduces angiogenesis and tumor proliferation in murine models.

Anti-Infective Agents

Structural analogs with modified benzyl groups exhibit enhanced activity against drug-resistant bacteria, suggesting potential for antibiotic development .

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